

Introduction: Unveiling a Versatile Reagent in Modern Synthesis

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Compound of Interest

Compound Name: *Ethoxycarbonyl isocyanate*

Cat. No.: B109632

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In the landscape of organic synthesis and medicinal chemistry, the strategic introduction of specific functional groups is paramount to achieving desired molecular architectures and biological activities. **Ethoxycarbonyl isocyanate**, a highly reactive and versatile chemical entity, serves as a powerful tool for chemists aiming to construct complex molecules. Its bifunctional nature, possessing both a reactive isocyanate group and a stable ethyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of **ethoxycarbonyl isocyanate**, from its fundamental properties and synthesis to its nuanced applications in drug discovery, all while emphasizing the safety protocols essential for its handling.

Nomenclature and Chemical Identity

Correctly identifying a chemical reagent is the foundation of sound scientific practice. While commonly referred to as **ethoxycarbonyl isocyanate**, its systematic IUPAC name provides an unambiguous descriptor of its structure.

- IUPAC Name: ethyl N-(oxomethylidene)carbamate[1][2]
- Common Synonyms: Ethyl isocyanatoformate, Carbethoxyisocyanate, Ethyl N-carbonylcarbamate[1][2][3]
- CAS Number: 19617-43-7[1][2]
- Molecular Formula: C₄H₅NO₃[1][2]

- Molecular Weight: 115.09 g/mol [\[1\]](#)

Molecular Structure Diagram

The structure reveals an ethyl ester linked to an isocyanate functional group, the source of its characteristic reactivity.

Caption: Chemical structure of **Ethoxycarbonyl Isocyanate**.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for designing experiments, particularly for purification and reaction setup. **Ethoxycarbonyl isocyanate** is a clear, colorless to pale yellow liquid.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its key properties are summarized below.

Property	Value	Source
Appearance	Clear colorless to pale yellow liquid	[3] [4] [5]
Boiling Point	25 °C at 10 mmHg	[1] [5]
Density	1.115 g/mL at 25 °C	[1] [4]
Refractive Index (n _{20/D})	1.408	[4] [5]
Solubility	Soluble in many organic solvents (e.g., alcohols, ethers, aromatic hydrocarbons)	[3] [4]

Synthesis and Purification

The synthesis of **ethoxycarbonyl isocyanate** can be achieved through several routes, reflecting the versatility of isocyanate chemistry. The choice of method often depends on the availability of starting materials, scale, and desired purity. Common methods include the reaction of glycine derivatives with phosgene (or its safer surrogates like triphosgene) and the Curtius rearrangement of ethyl hydrogen malonate.[\[6\]](#)[\[7\]](#)

A particularly efficient and practical laboratory-scale synthesis involves the oxidation of ethyl 2-isocyanoacetate using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.[6][7] This method is advantageous due to its simplicity and high yield.

Experimental Protocol: Synthesis via Oxidation of Ethyl 2-Isocyanoacetate

This protocol is adapted from a procedure published in *Organic Syntheses*, demonstrating a reliable and high-yielding method.[6]

Workflow Diagram



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Caption: Workflow for the synthesis of **Ethoxycarbonyl Isocyanate**.

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-isocyanoacetate (1.0 eq) in anhydrous dichloromethane.
- Reagent Addition: Add dimethyl sulfoxide (DMSO, 1.25 eq) to the solution via syringe.
- Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Catalyst Addition: Add trifluoroacetic anhydride (0.1 eq) dropwise via syringe over 5 minutes. The solution may change color.
- Reaction: Stir the solution for 5 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
- Workup: Quench the reaction by adding ice-cold deionized water. Separate the organic layer and wash it multiple times with ice-cold water to remove residual DMSO.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation under reduced pressure.[6]
- Final Product: The resulting oil is **ethoxycarbonyl isocyanate**, which can be used directly or further purified.

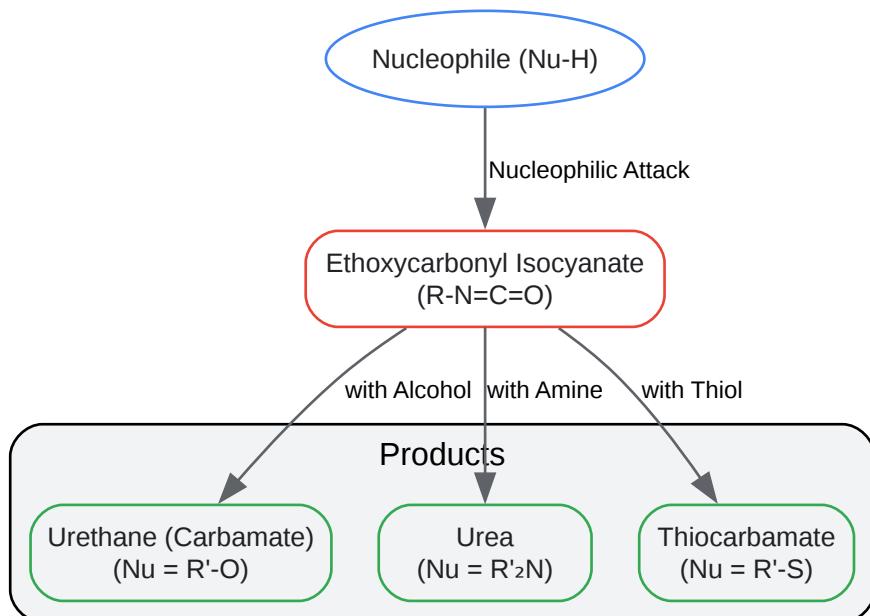
Purification

For applications requiring very high purity, fractional distillation under vacuum is the recommended method. To ensure the removal of any residual moisture, which can degrade the isocyanate, a pre-drying agent like phosphorus pentoxide (P_2O_5) can be used in the distillation flask.[5]

Reactivity and Mechanistic Insights

The synthetic utility of **ethoxycarbonyl isocyanate** stems from the high electrophilicity of the central carbon atom in the isocyanate group ($-N=C=O$).[8] This makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in building complex molecular frameworks.

General Reactivity with Nucleophiles



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Caption: General reactivity of isocyanates with nucleophiles.

- Reaction with Alcohols: In the presence of an alcohol (R'-OH), **ethoxycarbonyl isocyanate** readily forms a urethane (carbamate) linkage.^[8] This reaction is fundamental in polyurethane chemistry and is widely used in drug synthesis to link molecular fragments or to protect alcohol functionalities.
- Reaction with Amines: Amines (R'₂NH) react rapidly with the isocyanate to form substituted ureas.^[8] Primary amines are generally the most reactive nucleophiles towards isocyanates.^[9] This robust urea linkage is a common feature in many pharmaceutical compounds.
- Reaction with Water: **Ethoxycarbonyl isocyanate** is moisture-sensitive. It reacts with water to form an unstable carbamic acid intermediate, which subsequently decomposes to release carbon dioxide and ethyl carbamate.^{[8][10]} This reactivity necessitates handling and storage under anhydrous conditions to prevent degradation of the reagent.

Applications in Drug Discovery and Development

The unique reactivity of **ethoxycarbonyl isocyanate** makes it a valuable reagent in the pharmaceutical industry. Its applications range from the synthesis of active pharmaceutical ingredients (APIs) to the development of chemical probes for target identification.^[11]

- Scaffold Synthesis: It is frequently used as a building block to synthesize heterocyclic scaffolds, which form the core of many drugs.^{[5][12]} For example, it can be used to synthesize substituted ureas, carbamates, and other nitrogen-containing heterocycles.
- Prodrug Development: The isocyanate group can be used to link a drug molecule to a pro moiety, creating a prodrug. This strategy can enhance a drug's pharmacokinetic properties, such as improving its bioavailability or reducing side effects.^[11]
- Chemical Biology and Probe Synthesis: In modern drug discovery, understanding a drug's mechanism of action is crucial. Isocyanates are used in "chemical tagging" strategies to append probes (like biotin for pulldowns or fluorophores for imaging) to a drug-like molecule.^[13] This allows researchers to identify the biological targets of a compound, a critical step in the drug development pipeline. The broad reactivity of the isocyanate group with various nucleophilic handles (amines, alcohols, thiols) on a small molecule makes it a versatile tool for this purpose.^[13]

- Multicomponent Reactions: Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly generating libraries of diverse molecules for high-throughput screening.[14] While **ethoxycarbonyl isocyanate** is not an isocyanide, its electrophilic nature makes it a suitable partner in related diversity-oriented synthesis strategies, enabling the exploration of vast chemical space to find new drug leads.[15]

Safety, Handling, and Storage

As with all reactive chemicals, proper handling of **ethoxycarbonyl isocyanate** is essential to ensure laboratory safety. Its primary hazards are its flammability, toxicity, and irritant properties. [4][16][17]

GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard	H226	Flammable liquid and vapour.	[16]
H302+H312+H332		Harmful if swallowed, in contact with skin or if inhaled.	[1]
H315		Causes skin irritation.	[16]
H319		Causes serious eye irritation.	[16]
H335		May cause respiratory irritation.	[16]
Precautionary	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[18]
P261		Avoid breathing dust/fume/gas/mist/vapours/spray.	[16]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[16]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[16] [18]

P403+P233

Store in a well-
ventilated place. Keep
container tightly
closed. [\[17\]](#)

Handling and Storage Protocols

- Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[\[19\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[4\]](#)[\[16\]](#)
- Inert Atmosphere: Due to its moisture sensitivity, handle and store **ethoxycarbonyl isocyanate** under an inert atmosphere (e.g., nitrogen or argon).[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong acids, strong bases, alcohols, and amines.[\[20\]](#)
- Spill and First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[\[16\]](#)[\[18\]](#) If inhaled, move the person to fresh air.[\[16\]](#)

Conclusion

Ethoxycarbonyl isocyanate, or ethyl N-(oxomethylidene)carbamate, is more than just a chemical reagent; it is an enabler of molecular innovation. Its predictable yet potent reactivity with nucleophiles provides a reliable method for forming key urethane and urea linkages, which are integral to countless compounds in materials science and pharmacology. For researchers in drug development, its utility in scaffold synthesis, prodrug design, and the creation of chemical biology probes makes it an indispensable tool. By understanding its properties, mastering its synthetic protocols, and adhering to strict safety guidelines, scientists can fully leverage the power of this versatile molecule to advance the frontiers of chemical and biomedical research.

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